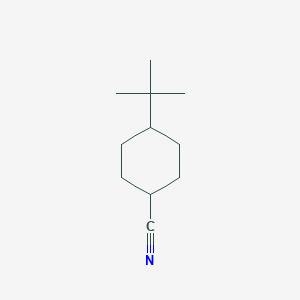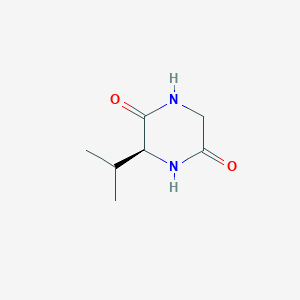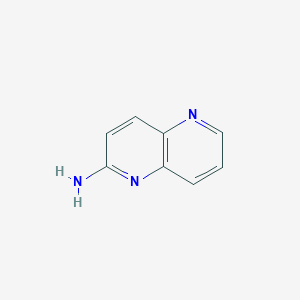
1,5-萘啶-2-胺
概述
描述
1,5-Naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学研究应用
1,5-Naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It’s known that 1,5-naphthyridine derivatives exhibit a great variety of biological activities , suggesting they interact with multiple targets.
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 1,5-Naphthyridin-2-amine might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that 1,5-naphthyridine acts as a ligand coordinating to pd(ii), in aqueous solutions to produce complexes . This suggests that 1,5-Naphthyridin-2-amine might affect biochemical pathways involving metal ions.
Result of Action
Given the biological activities exhibited by 1,5-naphthyridine derivatives , it’s likely that 1,5-Naphthyridin-2-amine has significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
1,5-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,5-Naphthyridin-2-amine has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can act as a ligand for certain proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in biochemical pathways .
Cellular Effects
1,5-Naphthyridin-2-amine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1,5-Naphthyridin-2-amine can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1,5-Naphthyridin-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 1,5-Naphthyridin-2-amine has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to understanding how 1,5-Naphthyridin-2-amine exerts its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Naphthyridin-2-amine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of 1,5-Naphthyridin-2-amine on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 1,5-Naphthyridin-2-amine can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 1,5-Naphthyridin-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, 1,5-Naphthyridin-2-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 1,5-Naphthyridin-2-amine .
Metabolic Pathways
1,5-Naphthyridin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of 1,5-Naphthyridin-2-amine .
Transport and Distribution
The transport and distribution of 1,5-Naphthyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and uptake transporters, influencing its intracellular concentration and localization. Additionally, 1,5-Naphthyridin-2-amine can bind to plasma proteins, affecting its distribution and bioavailability in the body .
Subcellular Localization
1,5-Naphthyridin-2-amine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 1,5-Naphthyridin-2-amine is crucial for understanding its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Naphthyridin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization to form the naphthyridine ring system. Another approach involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization.
Industrial Production Methods
Industrial production of 1,5-Naphthyridin-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
1,5-Naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Amino derivatives of naphthyridine.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at positions 1 and 8.
Quinoline: A heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
1,5-Naphthyridin-2-amine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXADFXJVONWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343378 | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-80-9 | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,5-naphthyridin-2-amine derivatives in medicine?
A1: Research suggests that 1,5-naphthyridin-2-amine derivatives show promise as potential PET tracers for tau pathology in Alzheimer's disease. [] This is due to their ability to bind selectively to aggregated tau proteins, which are a hallmark of the disease.
Q2: How does the structure of 1,5-naphthyridin-2-amine derivatives influence their activity?
A2: Studies exploring structure-activity relationships (SAR) have shown that modifications to the 1,5-naphthyridin-2-amine scaffold can significantly impact binding affinity and selectivity for tau aggregates. [] For example, introducing specific substituents can enhance potency and improve the pharmacokinetic profile of these compounds.
Q3: Has the efficacy of 1,5-naphthyridin-2-amine derivatives been tested in biological systems?
A3: While in vivo studies on 1,5-naphthyridin-2-amine derivatives as potential PET tracers for tau pathology are ongoing, a separate study identified 1,5-naphthyridin-2-amine as the dominant compound in durian peel essential oil, exhibiting antipediculosis activity against head lice (Pediculus humanus capitis). [] The study demonstrated that a 100% concentration of the essential oil, rich in 1,5-naphthyridin-2-amine, effectively killed head lice in vitro. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
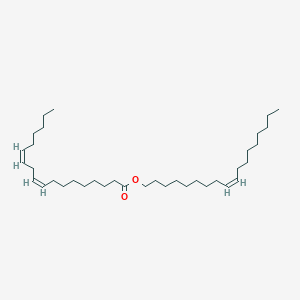
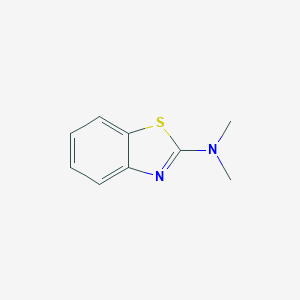

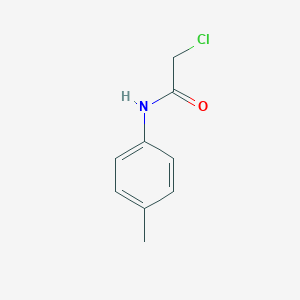

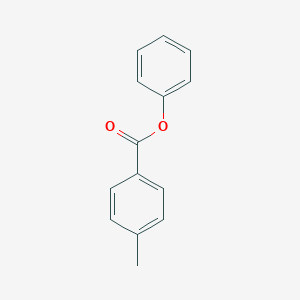

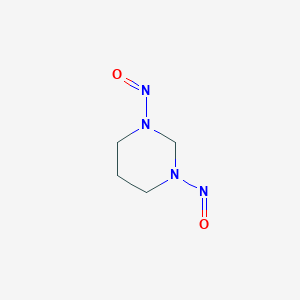
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

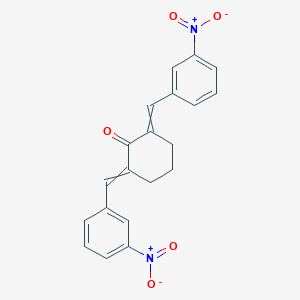
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
